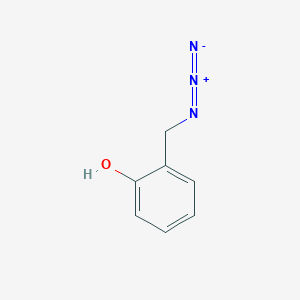

2-(Azidomethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Azidomethyl)phenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group, which is further connected to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)phenol typically involves the nucleophilic substitution reaction of 2-(Chloromethyl)phenol with sodium azide (NaN₃). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azido group .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve high-quality products .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Azidomethyl)phenol undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

Substitution: Sodium azide (NaN₃), alkyl halides.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various azido-substituted derivatives.

Aplicaciones Científicas De Investigación

2-(Azidomethyl)phenol has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Azidomethyl)phenol involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper (Cu) and results in the formation of triazoles, which are valuable in various chemical and biological applications . The phenolic group also contributes to the compound’s reactivity by undergoing electrophilic aromatic substitution reactions .

Comparación Con Compuestos Similares

2-Methylphenol (o-Cresol): Similar structure but lacks the azido group.

3-Methylphenol (m-Cresol): Positional isomer with the methyl group at the meta position.

4-Methylphenol (p-Cresol): Positional isomer with the methyl group at the para position.

Uniqueness: 2-(Azidomethyl)phenol is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This functional group allows for the formation of triazoles through click chemistry, a feature not shared by its methylphenol analogs .

Actividad Biológica

2-(Azidomethyl)phenol, an organic compound with the molecular formula C₇H₈N₃O, is characterized by the presence of an azido group (-N₃) attached to a phenolic ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique reactivity, particularly in click chemistry applications. Its potential biological activities, especially in the context of antiproliferative and antioxidant effects, make it a subject of ongoing research.

This compound is synthesized through nucleophilic substitution reactions involving halogenated phenolic compounds. Typically, 2-(chloromethyl)phenol reacts with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction can be represented as follows:

This synthesis pathway highlights the compound's versatility as a building block for further chemical transformations, particularly in click chemistry where it can react with alkynes to form triazoles.

Antiproliferative Activity

Recent studies have indicated that phenolic compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study isolated bioactive compounds from the ethyl acetate fraction of Chinese olive fruit extracts that demonstrated high antiproliferative activity using the WST-1 assay on murine colon cancer cells (CT26). Although this compound was not directly tested in this study, its structural similarity to other phenolic compounds suggests potential for similar biological effects .

Table 1: Antiproliferative Activity of Phenolic Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Chebulic Acid | CT26 | 105.67 |

| 1-Hydroxybrevifolin | CT26 | 121.62 |

| This compound (Hypothetical) | CT26 | TBD |

Antioxidant Properties

The antioxidant activity of this compound has not been extensively documented; however, its phenolic structure suggests it may possess significant radical scavenging properties. Phenolic compounds are known to exhibit antioxidant activities through various mechanisms, including hydrogen donation and electron transfer.

A comparative study evaluated the antioxidant activities of different extracts from Micromeria graeca, revealing that phenolic content correlates positively with antioxidant capacity. The DPPH radical scavenging assay indicated IC50 values for various extracts, providing a framework for understanding how similar compounds might behave .

Table 2: Antioxidant Activity of Plant Extracts

| Extract Type | IC50 (mg/mL) |

|---|---|

| Water Extract | 0.33 ± 0.23 |

| Methanol Extract | 0.27 ± 0.25 |

| Ethyl Acetate Extract | TBD |

The biological activity of this compound is primarily attributed to its azido group, which facilitates participation in click chemistry reactions. This enables the formation of stable triazole derivatives that can potentially exhibit enhanced biological properties. The reactivity of the azido group allows for bioorthogonal labeling and functionalization in molecular biology contexts, making it a valuable tool for tracking nucleic acids within cellular systems.

Propiedades

IUPAC Name |

2-(azidomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-5-6-3-1-2-4-7(6)11/h1-4,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUIKWUADCUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.